tert-Butyl (3-fluoropyridin-4-yl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(3-fluoropyridin-4-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O2/c1-10(2,3)15-9(14)13-8-4-5-12-6-7(8)11/h4-6H,1-3H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZGKLCQBIOGNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=NC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857518 | |
| Record name | tert-Butyl (3-fluoropyridin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260683-20-2 | |
| Record name | tert-Butyl (3-fluoropyridin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis Methodologies for Tert Butyl 3 Fluoropyridin 4 Yl Carbamate and Its Analogs
Precursor Synthesis and Derivatization
The cornerstone of synthesizing the target carbamate (B1207046) is the efficient preparation of its precursor, 3-fluoropyridin-4-amine, and its analogs. Various synthetic strategies have been developed to access this key intermediate.
Synthesis of 3-Fluoropyridin-4-amine Precursors
Several successful routes to 3-fluoropyridin-4-amine have been reported, often starting from readily available pyridine (B92270) derivatives. One prominent method involves the use of pyridine N-oxides, which activates the pyridine ring for nucleophilic substitution. For instance, the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide with a fluoride (B91410) source can produce 3-fluoro-4-nitropyridine (B80604) N-oxide. This intermediate is then readily converted to 3-fluoro-4-aminopyridine via catalytic hydrogenation, which reduces the nitro group to an amine. wikipedia.orgbeilstein-journals.org This approach has also been adapted for the synthesis of radiolabeled [¹⁸F]3-fluoro-4-aminopyridine. wikipedia.org
Another synthetic pathway starts from 3-fluoropyridine (B146971). chemicalbook.com This method involves the deprotonation of 3-fluoropyridine using a strong base, followed by reaction with carbon dioxide to yield 3-fluoro-4-pyridinecarboxylic acid. The carboxylic acid is then subjected to an esterification reaction, followed by ammonolysis to form the corresponding amide. Finally, a Hofmann degradation of the amide furnishes 3-fluoropyridin-4-amine. chemicalbook.com
A third approach utilizes a Curtius rearrangement. Starting from methyl 3-nitroisonicotinate, a fluorine-18 (B77423) atom can be introduced, followed by hydrolysis of the ester to the carboxylic acid. The resulting 3-[¹⁸F]fluoroisonicotinic acid then undergoes a Yamada-Curtius rearrangement using diphenylphosphoryl azide (B81097) (DPPA) to yield [¹⁸F]3-fluoro-4-aminopyridine. nih.gov
Functionalization of the Pyridine Ring Prior to Carbamate Introduction
In the synthesis of analogs of tert-butyl (3-fluoropyridin-4-yl)carbamate, functionalization of the pyridine ring is a critical step that can be performed at various stages. One effective strategy involves the functionalization of a protected aminopyridine. For example, 3-aminopyridine (B143674) can be first protected with a Boc group to give N-Boc-3-aminopyridine. nih.gov This carbamate then acts as a directing group for lithiation at the 4-position of the pyridine ring. Subsequent quenching with an electrophilic halogen source, such as hexachloroethane (B51795) or 1,2-dibromoethane, allows for the introduction of a halogen at the 4-position, yielding N-Boc-3-amino-4-halopyridines. nih.gov This method provides a versatile route to 4-substituted-3-aminopyridine precursors, which can then be further elaborated or deprotected to the corresponding amine for subsequent carbamate formation.
Introduction of the tert-Butyl Carbamate Moiety
The introduction of the tert-butyl carbamate (Boc) group onto the 4-amino group of 3-fluoropyridine is a crucial step in the synthesis of the title compound. This is typically achieved through N-Boc protection strategies.
Direct N-Boc Protection Strategies
Direct N-Boc protection involves the reaction of the amine with a Boc-donating reagent. However, it is noted that poorly nucleophilic amines, such as some aminopyridines, may react very slowly under standard conditions. sigmaaldrich.com
The most common reagent for the introduction of the Boc group is di-tert-butyl dicarbonate (B1257347) (Boc₂O), also known as Boc anhydride (B1165640). wikipedia.org The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct. Common bases include sodium bicarbonate, triethylamine (B128534) (TEA), or N,N-diisopropylethylamine (DIPEA). nih.gov The choice of solvent is also important, with tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and mixtures of water and THF being frequently used. beilstein-journals.orgnih.gov
The reaction generally proceeds by the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O, leading to the formation of the N-Boc protected amine and the release of tert-butanol (B103910) and carbon dioxide.
Table 1: General Conditions for N-Boc Protection with Di-tert-butyl dicarbonate
| Amine Substrate | Reagents | Solvent | Temperature | Time | Yield | Reference |
| General Amines | Boc₂O, TEA or DIPEA | H₂O/THF | 0 °C to RT | 4-6 h | High | nih.gov |
| 1,2,3,6-Tetrahydropyridine | Boc₂O | THF | 0 °C to RT | Overnight | 89% | beilstein-journals.org |
To improve the efficiency of the N-Boc protection, particularly for less reactive amines, various catalytic approaches have been developed.
4-(Dimethylamino)pyridine (DMAP) is a widely used nucleophilic catalyst that accelerates the reaction between amines and Boc₂O. wikipedia.orgchemicalbook.com The mechanism involves the initial reaction of DMAP with Boc₂O to form a more reactive intermediate, which is then readily attacked by the amine.
Other catalytic systems have also been reported to be effective. For instance, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can act as both a solvent and a catalyst for the chemoselective mono-N-Boc protection of various amines with di-tert-butyl dicarbonate. organic-chemistry.org This method is often rapid and high-yielding at room temperature. organic-chemistry.org Additionally, a patent describes a method for the Boc protection of aminopyridines using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBT) in the presence of an alkali, suggesting a catalytic role for these reagents in facilitating the carbamate formation. google.com
Table 2: Catalytic Approaches for N-Boc Protection of Amines
| Amine Substrate | Catalyst | Reagents | Solvent | Temperature | Yield | Reference |
| General Amines | DMAP | Boc₂O | Acetonitrile | Room Temp. | High | wikipedia.org |
| Various Amines | HFIP | Boc₂O | HFIP | Room Temp. | Up to 99% | organic-chemistry.org |
| Aminopyridine | EDCI, HOBT, TEA | Boc₂O | Dichloromethane | Room Temp. | 85% | google.com |
Alternative Methods for Carbamate Formation (e.g., Curtius Rearrangement Derivatives)
While direct acylation of an amine with di-tert-butyl dicarbonate is a common method for forming tert-butyl carbamates, alternative strategies offer advantages in specific contexts. One of the most notable alternatives is the Curtius rearrangement, which involves the thermal decomposition of an acyl azide to an isocyanate, which is then trapped by an alcohol to form the carbamate. organic-chemistry.org This method is particularly valuable as it allows for the synthesis of amines and their derivatives from carboxylic acids. nih.gov
The classical Curtius rearrangement requires the preparation of an acyl azide from an acyl halide and an azide salt. organic-chemistry.org However, modern variations allow for a more streamlined one-pot process. A prominent method involves the reaction of a carboxylic acid with reagents like diphenylphosphorazidate (DPPA) in the presence of an alcohol, such as tert-butanol. nih.govorgsyn.org
A widely used one-pot procedure for preparing tert-butyl carbamates from carboxylic acids employs di-tert-butyl dicarbonate in conjunction with sodium azide. organic-chemistry.orgnih.gov This reaction generates an acyl azide intermediate in situ, which then undergoes the Curtius rearrangement. organic-chemistry.orgnih.gov The resulting isocyanate is trapped by tert-butoxide, which is also generated during the reaction, to yield the desired tert-butyl carbamate. orgsyn.org The process can be catalyzed by additives such as zinc(II) triflate and tetrabutylammonium (B224687) bromide, which facilitate the rearrangement and the subsequent trapping of the isocyanate, allowing the reaction to proceed at mild temperatures, such as 40°C. orgsyn.orgorganic-chemistry.org This approach is compatible with a wide array of functional groups. organic-chemistry.org
Table 1: Reagents for Curtius Rearrangement-Based Carbamate Synthesis
| Starting Material | Reagents | Key Intermediate | Reference |
|---|---|---|---|
| Carboxylic Acid | Diphenylphosphorazidate (DPPA), tert-butanol | Acyl azide, Isocyanate | nih.govorgsyn.org |
| Carboxylic Acid | Di-tert-butyl dicarbonate, Sodium azide | Acyl azide, Isocyanate | organic-chemistry.orgnih.gov |
| Acyl Halide | Sodium azide | Acyl azide | organic-chemistry.org |
Optimization of Synthetic Routes
The efficiency and viability of synthesizing this compound on any scale depend heavily on the optimization of the synthetic route. This involves a multi-faceted approach focusing on enhancing yield, improving purity, selecting appropriate materials, and ensuring the process is scalable.
Maximizing the product yield is a primary objective in process optimization. For carbamate synthesis, several factors can be manipulated to achieve higher yields. The choice of solvent is critical; for instance, using benzene (B151609) or methylene (B1212753) chloride has been shown to provide superior yields in certain carbamate preparations compared to other solvents. orgsyn.org Reaction conditions such as temperature and agitation speed also play a significant role. In some cases, vigorous stirring can lower the yield, making controlled agitation (e.g., 40–120 rpm) optimal. orgsyn.org
Reaction time is another parameter that can be adjusted; extending the reaction duration, such as stirring overnight, may lead to a slight increase in yield. orgsyn.org Furthermore, optimizing the stoichiometry of reactants and the choice of base and catalyst, as demonstrated in the high-yield (96.7%) synthesis of a complex intermediate via a Suzuki coupling, is crucial. drpress.org This level of control over reaction parameters, including temperature and reagent feed rates, is a general strategy for yield enhancement in chemical manufacturing. repec.org
The purity of the final compound is paramount, particularly for pharmaceutical applications. Achieving a high purity profile involves both the optimization of the reaction itself to minimize byproduct formation and the development of effective purification protocols. Standard purification techniques for carbamates include recrystallization from suitable solvents like hexane (B92381) or a benzene-hexane mixture, which can yield analytically pure product. orgsyn.org
The selection of solvents and reagents has a profound impact on reaction outcomes, including yield, purity, and reaction time. For the formation of tert-butyl carbamates, anhydrous solvents like ethyl acetate (B1210297) are often employed, especially in condensation reactions. google.com In nucleophilic aromatic substitution reactions to introduce a fluorine atom, as might be required for the pyridine ring, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) are effective. nih.gov
The choice of base or catalyst is equally important. For instance, in the synthesis of related fluoropyridine carboxylates, cesium fluoride (CsF) has been used as the fluoride source. nih.gov In other carbamate syntheses, the use of specific reagents like sodium cyanate (B1221674) has been found to be superior to other cyanates, as alternatives can lead to drastically lower yields. orgsyn.org The development of novel reagents, such as tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl) carbonate, represents a move towards more chemoselective and efficient N-tert-butoxycarbonylation under greener conditions. rsc.org
Table 2: Impact of Solvent Selection on Carbamate Synthesis
| Reaction Type | Recommended Solvent(s) | Rationale/Outcome | Reference |
|---|---|---|---|
| Carbamate formation via cyanate | Benzene, Methylene Chloride | Superior yields compared to other solvents. | orgsyn.org |
| Condensation Reaction | Anhydrous Ethyl Acetate | Provides an anhydrous environment for the reaction. | google.com |
| Nucleophilic Aromatic Substitution (Fluorination) | Dimethyl Sulfoxide (DMSO) | Effective polar aprotic solvent for SNAr reactions. | nih.gov |
| Carbamate synthesis from CO2 | Ionic Liquids (e.g., [bmim]Cl) | Reactivity can be dramatically dependent on the solvent. | organic-chemistry.org |
Process Optimization for Scalability
Transitioning a synthesis from the laboratory bench to an industrial scale introduces a new set of challenges. A key consideration is managing the physical properties of the reaction mixture, such as viscosity, to ensure it can be handled in conventional industrial reactors. google.com This often requires careful selection of solvents and control over reaction concentrations.
Chemoenzymatic strategies are also being developed for their potential in large-scale synthesis, offering processes that can be scaled up to significant substrate concentrations (e.g., 100 g/L) and are suitable for industrial application. researchgate.net The safety of a scaled-up process is a critical concern. Process optimization for scalability involves thermal hazard evaluation using techniques like reaction calorimetry to understand the reaction's exothermic properties and ensure safe operating conditions. repec.org This type of analysis helps in designing an intrinsically safer process for manufacturing. repec.org
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is of growing importance. mdpi.com The goal is to design processes that are more environmentally friendly and sustainable.
A major focus in green carbamate synthesis is the replacement of hazardous reagents. Traditionally, carbamate synthesis often relied on highly toxic materials like phosgene (B1210022) and its derivatives. nih.gov A significantly greener alternative is the use of carbon dioxide (CO₂) as a C1 source. nih.gov CO₂ is non-toxic, non-flammable, and abundant. psu.edu Methods are being developed for the direct synthesis of carbamates from CO₂, amines, and alcohols, which creates a completely halogen-free process. psu.edu
Another principle of green chemistry is designing safer chemicals and synthetic pathways. This can involve developing novel, more selective, and less hazardous reagents. rsc.orgnih.gov Furthermore, the use of biocatalysts, such as transaminases, in chemoenzymatic routes represents a green strategy. researchgate.net These enzymatic processes often occur in aqueous media under mild conditions, circumventing the need for toxic chemicals and hazardous reaction conditions. researchgate.net The selection of greener solvents, catalysts, and energy sources like microwave irradiation are all key components of applying green chemistry to the synthesis of compounds like this compound. mdpi.com
Development of Environmentally Benign Reaction Systems
The pursuit of environmentally benign reaction systems for the synthesis of this compound and related structures centers on reducing the use of hazardous substances and minimizing energy consumption. A significant focus is on the replacement of conventional volatile organic compounds (VOCs) with greener alternatives.
Research into the synthesis of similar carbamate derivatives has explored the use of solvents like anhydrous diethyl ether and ethyl acetate. mdpi.comgoogle.com For instance, the synthesis of tert-butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate was successfully carried out in anhydrous Et₂O. mdpi.com While diethyl ether is effective, its high volatility and flammability pose safety and environmental concerns. In contrast, ethyl acetate, used in the synthesis of (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamate, is considered a more environmentally friendly solvent due to its lower toxicity and better biodegradability. google.com The choice of solvent can significantly impact the reaction's environmental footprint, favoring those with lower toxicity and potential for recycling.
Furthermore, reaction conditions are optimized to reduce energy consumption. Many modern synthetic protocols for carbamate formation are designed to proceed at room temperature or with gentle heating, avoiding the need for extreme temperatures that require significant energy input. mdpi.comacs.org For example, the synthesis of a triazolo[4′,5′:4,5]furo[2,3-c]pyridine derivative was conducted at room temperature, highlighting a move towards less energy-intensive processes. acs.org The development of one-pot procedures, where multiple synthetic steps are carried out in the same reactor without isolating intermediates, also contributes to a more benign reaction system by reducing solvent usage and waste generation. orgsyn.org
The table below illustrates a comparison of solvents used in analogous carbamate syntheses, highlighting their environmental and safety considerations.
| Solvent | Application in Analogous Synthesis | Environmental/Safety Considerations |
| Diethyl Ether | Synthesis of a fluorophenyl ureido carbamate mdpi.com | Highly flammable, volatile organic compound (VOC) |
| Ethyl Acetate | Synthesis of a protected amino acid amide google.com | Lower toxicity than many chlorinated solvents, biodegradable |
| Dichloromethane (DCM) | Intermediate synthesis step nih.gov | Potential carcinogen, environmental pollutant |
| Tetrahydrofuran (THF) | Synthesis of a Boc-protected aminophenol rsc.org | Peroxide-forming, VOC |
Atom Economy and Waste Reduction Strategies
Atom economy, a concept central to green chemistry, seeks to maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. scranton.eduprimescholars.com In the synthesis of this compound, this principle is applied by carefully selecting reagents and reaction pathways that generate minimal byproducts.
A key strategy for improving atom economy is the use of efficient protecting group strategies. The tert-butoxycarbonyl (Boc) group is introduced using reagents like di-tert-butyl dicarbonate (Boc₂O). While effective, this reaction generates byproducts. A more atom-economical approach involves the use of recyclable reagents. For example, tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl) carbonate has been developed as a green and chemoselective N-tert-butoxycarbonylation reagent. rsc.org After the reaction, the pyridinone carrier can be recovered at a high rate (95%) and reused, significantly reducing waste. rsc.org
The table below presents a simplified atom economy analysis for two different N-tert-butoxycarbonylation methods, demonstrating the potential for waste reduction.
| Reagent | Desired Product | Byproducts | Theoretical Atom Economy (%) |
| Di-tert-butyl dicarbonate (Boc₂O) | Boc-protected amine | t-Butanol, CO₂ | Lower |
| tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl) carbonate | Boc-protected amine | 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (recyclable) rsc.org | Higher (due to recyclable byproduct) |
Waste reduction is also achieved through process optimization. The use of one-pot syntheses, as mentioned previously, eliminates the need for intermediate workup and purification steps, which are major sources of solvent and material waste. orgsyn.org Additionally, the choice of reaction type is crucial; addition reactions, for instance, are inherently more atom-economical than substitution or elimination reactions, which generate stoichiometric byproducts. scranton.edu While the synthesis of this compound likely involves substitution reactions, careful design can minimize the mass of leaving groups and other waste products.
Use of Sustainable Catalytic Systems
Catalysis plays a pivotal role in developing sustainable synthetic methodologies. Catalytic reactions are often more efficient, require milder conditions, and can be more selective than their stoichiometric counterparts, leading to reduced energy consumption and waste generation.
In the synthesis of precursors to compounds like this compound, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are frequently employed to form carbon-carbon bonds. nih.govgoogle.com For instance, the synthesis of a tert-butyl (4-fluoro-3-pyridin-4-yl-benzyl)carbamate intermediate utilizes a palladium catalyst. google.com Research in this area focuses on developing more sustainable catalytic systems, which include:
Catalyst Efficiency and Loading: Using catalysts with high turnover numbers (TON) and turnover frequencies (TOF) allows for a reduction in the amount of catalyst required, which is particularly important for expensive and potentially toxic heavy metals like palladium.
Catalyst Recycling: Heterogeneous catalysts or catalysts immobilized on solid supports can be easily separated from the reaction mixture and reused, reducing waste and cost. While specific examples for the direct synthesis of this compound are not detailed in the provided search results, this is a general strategy in green chemistry.
Use of Greener Metals: Research is ongoing to replace precious metal catalysts like palladium with more abundant and less toxic earth-abundant metals such as iron, copper, or nickel.
Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild conditions (aqueous media, room temperature, neutral pH). While not explicitly found for this specific synthesis in the search results, biocatalysis represents a significant frontier in sustainable chemical production.
A patent for a related compound mentions the use of various hydrogenation catalysts like Pt/C, PtO₂, and Pd/C for the reduction of a pyridine ring to a piperidine (B6355638) ring, which are common heterogeneous catalysts that can be recovered and reused. google.com The enantioselective synthesis of a piperidine-carbamate scaffold has been achieved using an Iridium-(P-Phos) catalyst for asymmetric hydrogenation, demonstrating the power of catalysis to achieve high stereoselectivity and reduce the waste associated with classical resolution methods. evitachem.com
The table below summarizes some catalytic systems used in the synthesis of related compounds, highlighting their sustainable features.
| Catalytic System | Reaction Type | Sustainable Features |
| PdCl₂dppf | Suzuki Coupling nih.gov | High efficiency, allows for lower catalyst loading. |
| PtO₂ on Carbon | Hydrogenation google.com | Heterogeneous catalyst, allows for recovery and reuse. |
| Ir-(P-Phos) | Asymmetric Hydrogenation evitachem.com | High enantioselectivity, avoids wasteful resolution steps. |
| Phase Transfer Catalyst (e.g., (n-Bu)₄N⁺Br⁻) | Alkylation google.com | Improves reaction efficiency under milder conditions, can reduce the need for harsh solvents. |
Chemical Reactivity and Transformation of Tert Butyl 3 Fluoropyridin 4 Yl Carbamate
Deprotection Chemistry of the tert-Butyl Carbamate (B1207046) Group
The cleavage of the Boc group from an amine is a fundamental transformation in organic synthesis. The stability of the Boc group to many nucleophiles and bases makes it a valuable protecting group, with its removal typically achieved under acidic conditions or, less commonly, through specific nucleophilic or thermal methods. nih.govorganic-chemistry.org
Acid-catalyzed cleavage is the most common method for the deprotection of Boc-protected amines. nih.gov Strong acids like trifluoroacetic acid (TFA), often used neat or as a solution in a solvent like dichloromethane (B109758) (DCM), readily effect this transformation. rsc.orgstackexchange.com Other acidic systems, including hydrochloric acid in dioxane or p-toluenesulfonic acid, are also effective. stackexchange.commdpi.com
The acid-mediated deprotection of a Boc group follows a well-established unimolecular A-1 type mechanism. The process begins with the reversible protonation of the carbamate's carbonyl oxygen by the acid. This is followed by the rate-limiting heterolytic cleavage of the C–O bond, which generates a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate. The carbamic acid is highly unstable and rapidly undergoes decarboxylation to yield the free amine. The amine is then protonated by the acid in the medium to form the corresponding ammonium (B1175870) salt.
Kinetic investigations have revealed nuances in this mechanism. Studies using HCl have shown that the reaction rate can exhibit a second-order dependence on the acid concentration. acs.orgnih.govacs.org In contrast, deprotection with trifluoroacetic acid can show an inverse kinetic dependence on the concentration of the trifluoroacetate (B77799) counter-ion. nih.govacs.org This has been rationalized by a mechanism involving a general acid-catalyzed separation of a reversibly formed ion-molecule pair, which results from the fragmentation of the protonated carbamate. nih.govacs.org
For tert-butyl (3-fluoropyridin-4-yl)carbamate, the electron-withdrawing effects of both the fluorine atom and the pyridine (B92270) nitrogen would decrease the basicity of the protected amino group and the carbamate carbonyl oxygen. This is expected to influence the initial protonation equilibrium, potentially requiring stronger acidic conditions or longer reaction times compared to Boc-protected alkylamines or electron-rich arylamines.
The efficiency of acid-catalyzed Boc deprotection is highly dependent on several reaction parameters, including the choice of acid, its concentration, the solvent, and the temperature.
Acid Strength and Concentration: Strong acids like TFA are highly effective, with deprotection often complete within minutes to a few hours at room temperature. rsc.org Using neat TFA provides the harshest conditions, while solutions of 20-50% TFA in DCM are also common. researchgate.net Milder acids like p-toluenesulfonic acid can also be used, sometimes requiring elevated temperatures. mdpi.com
Temperature: While many deprotections proceed efficiently at room temperature, increasing the temperature can significantly accelerate the reaction. rsc.org However, this also increases the risk of side reactions, especially with sensitive substrates. Thermal deprotection in the absence of an acid catalyst is also possible but typically requires very high temperatures (120–240 °C). acs.org
Solvent: The choice of solvent can influence reaction rates. Polar solvents can help to stabilize the charged intermediates formed during the reaction. Dichloromethane is a common choice due to its ability to dissolve both the substrate and the acid, while being relatively inert. researchgate.net Studies have also explored deprotection in various other solvents, including methanol, tetrahydrofuran (B95107) (THF), and even ionic liquids. rsc.orgacs.org
| Parameter | Condition | Effect on Deprotection of Model Boc-Amines | Citation(s) |
| Acid/Concentration | 2 equivalents TFA in an ionic liquid | Rapid deprotection (10 min) at high temperature. | rsc.org |
| 5 equivalents TFA in DCM | Rapid deprotection (30 min) under microwave irradiation at 60 °C. | researchgate.net | |
| 57% v/v Toluene in Isopropanol | HCl-catalyzed deprotection studied at 30-50 °C. | acs.org | |
| Temperature | 120 °C vs. 240 °C (Thermal, no acid) | Deprotection of N-Boc imidazole (B134444) is efficient at 120 °C, while N-Boc aniline (B41778) requires 240 °C. | acs.org |
| Solvent | Trifluoroethanol (TFE) vs. THF (Thermal) | Deprotection is significantly more efficient in protic, polar TFE than in THF at the same temperature. | acs.org |
While less common than acidolysis, nucleophilic methods for carbamate cleavage offer the advantage of mildness and orthogonality, which can be crucial for substrates containing acid-sensitive functional groups. organic-chemistry.orgorganic-chemistry.org
The mechanisms of nucleophilic deprotection vary with the reagent employed.
tetra-Butylammonium Fluoride (B91410) (TBAF): TBAF is well-known as a reagent for cleaving silyl (B83357) ethers due to the high affinity of fluoride for silicon. commonorganicchemistry.com Its use for carbamate deprotection is less frequent and generally requires more forcing conditions, such as refluxing in THF. lookchem.comcapes.gov.br The mechanism is not as clearly defined as acidolysis. It is postulated that the fluoride ion can act as a nucleophile or, more likely, as a base. For robust Boc groups, the reaction is often sluggish unless the nitrogen atom is part of an activated system, such as an indole, where the resulting anion is stabilized. lookchem.comresearchgate.net
2-Mercaptoethanol (B42355): A method for the deprotection of carbamates such as benzyloxycarbonyl (Cbz) and allyloxycarbonyl (Alloc) using 2-mercaptoethanol with a base like potassium phosphate (B84403) has been reported. organic-chemistry.orgnih.gov The proposed mechanism involves a nucleophilic S_N2-type attack by the thiolate on the benzylic or allylic carbon of the carbamate. organic-chemistry.orgchemistryviews.org While this specific protocol was optimized for Cbz and Alloc groups, it demonstrates a viable pathway for nucleophilic cleavage that relies on attacking the "ester" portion of the carbamate. For a Boc group, which lacks a similar site for S_N2 attack, a different pathway, likely involving direct nucleophilic attack at the carbonyl carbon, would be necessary. This pathway is generally considered less favorable for the sterically hindered Boc group.
A primary advantage of nucleophilic deprotection methods is their potential for high chemoselectivity. Strong acidic conditions used for Boc removal can inadvertently cleave other acid-labile groups such as tert-butyl esters, trityl groups, or some silyl ethers. organic-chemistry.orgrsc.org
Nucleophilic conditions, being non-acidic, can often leave these groups intact. For instance, methods using TBAF or 2-mercaptoethanol are generally compatible with a range of functionalities that would not survive treatment with neat TFA. organic-chemistry.orgcapes.gov.br This orthogonality is critical in complex, multi-step syntheses. In the context of this compound, if the molecule were further functionalized with an acid-sensitive group, a nucleophilic deprotection strategy would be a valuable synthetic option.
| Reagent | Typical Conditions | Substrate Scope & Selectivity | Citation(s) |
| TBAF | 1 M solution in THF, reflux | Effective for Boc groups on activated N-heterocycles (e.g., indoles). Sluggish for standard alkyl/aryl amines. Selective against base-sensitive groups. | lookchem.comresearchgate.net |
| 2-Mercaptoethanol | K₃PO₄, DMAc, 75 °C | Effective for Cbz, Alloc, and methyl carbamates. Superior to acidolysis for substrates with sensitive functionalities. | organic-chemistry.orgnih.govresearchgate.net |
Reductive Cleavage and Hydrogenolysis Approaches
While acidic hydrolysis is a common method for Boc deprotection, reductive cleavage and hydrogenolysis offer alternative strategies, particularly when milder conditions are required to preserve other sensitive functional groups within a molecule. masterorganicchemistry.com Standard hydrogenolysis conditions, often employing a palladium catalyst (Pd/C) and a hydrogen source, can be effective for the removal of certain protecting groups. masterorganicchemistry.com However, for substrates like this compound, the conditions must be carefully selected to avoid undesired side reactions, such as defluorination of the pyridine ring.
The selection of the catalyst and reaction conditions is crucial. For instance, in some cases, the C-F bond can be susceptible to cleavage under harsh hydrogenolysis conditions. ox.ac.uk Therefore, milder catalysts or alternative reductive methods might be necessary to achieve selective deprotection of the Boc group while leaving the fluoro-substituent intact.
Emerging Deprotection Strategies
The development of new deprotection methods for the tert-butyloxycarbonyl (Boc) group is an active area of research, driven by the need for milder and more selective reaction conditions. acs.orglookchem.comorganic-chemistry.org Traditional methods often rely on strong acids, which may not be suitable for complex molecules with acid-labile functional groups. acs.orgfishersci.co.uk
Recent advancements have introduced several novel strategies for Boc deprotection:
Catalytic Systems: The use of catalytic amounts of reagents offers a milder alternative to stoichiometric strong acids. For example, a catalytic protocol using tris(4-bromophenyl)aminium radical cation (commonly known as magic blue) and triethylsilane has been reported for the de-tert-butylation of various substrates, including N-Boc derivatives. acs.orgorganic-chemistry.org This method proceeds under mild conditions and demonstrates high functional group tolerance. acs.org Another catalytic approach involves the use of Cu(OTf)2 for the de-tert-butylation of N,N-disubstituted amides, which has also been extended to Boc-deprotection. researchgate.net
Fluoride-Based Reagents: Tetrabutylammonium (B224687) fluoride (TBAF) in refluxing tetrahydrofuran (THF) has been shown to effectively cleave Boc groups on heteroaromatic systems. lookchem.com The reactivity can be modulated by adjusting the reaction conditions, such as temperature and the amount of TBAF used. lookchem.com
Nucleophilic Deprotection: A method utilizing 2-mercaptoethanol and potassium phosphate in N,N-dimethylacetamide at elevated temperatures provides a nucleophilic deprotection pathway. organic-chemistry.org This approach is particularly advantageous for substrates containing functionalities sensitive to standard hydrogenolysis or Lewis acid-mediated conditions. organic-chemistry.org
These emerging strategies offer chemists a broader toolkit for the selective removal of the Boc group from complex molecules like this compound, enabling more sophisticated synthetic routes.
Functionalization of the Pyridine Ring
The pyridine ring of this compound is amenable to various functionalization reactions, allowing for the introduction of diverse substituents. The electronic nature of the fluorine atom and the Boc-protected amino group significantly influences the regioselectivity and reactivity of these transformations.
Electrophilic Aromatic Substitution Reactions on the Pyridine Moiety
Electrophilic aromatic substitution on the pyridine ring is generally more challenging than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. quora.com In the case of this compound, the combined electron-withdrawing effects of the fluorine atom and the pyridine nitrogen further deactivate the ring towards electrophilic attack. However, the Boc-protected amino group is an ortho-, para-director and can activate the ring to some extent.
The position of electrophilic attack is directed to the C-3 position. quora.com This is because the intermediates formed by attack at the C-2 or C-4 positions would place a positive charge on the already electron-deficient nitrogen atom, which is highly unfavorable. quora.com
Nucleophilic Aromatic Substitution with Fluorine as Leaving Group
The fluorine atom at the C-3 position of the pyridine ring can be displaced by nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.org The rate of SNAr reactions is generally accelerated by the presence of electron-withdrawing groups ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com In this compound, the pyridine nitrogen and the carbamate group influence the reactivity.
Fluorine is an excellent leaving group in SNAr reactions, often better than other halogens, because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine. masterorganicchemistry.comyoutube.com This increased reactivity allows SNAr reactions on fluoropyridines to proceed under milder conditions compared to their chloro- or bromo-analogues. nih.gov For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine. nih.gov
A variety of nucleophiles, including amines, alcohols, and thiols, can be used to displace the fluorine atom, providing access to a wide range of substituted pyridine derivatives. sci-hub.senih.gov The choice of solvent and base is critical for the success of these reactions. sci-hub.se
Metal-Catalyzed Cross-Coupling Reactions (e.g., C-H Activation, Suzuki, Sonogashira, Buchwald-Hartwig)
Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heteroaromatic compounds, including this compound. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
C-H Activation: Direct C-H activation offers an atom-economical approach to functionalize the pyridine ring without the need for pre-installed leaving groups. nih.govacs.org Rhodium(III)-catalyzed C-H functionalization has been developed for the synthesis of multi-substituted 3-fluoropyridines. nih.gov The regioselectivity of C-H activation is often directed by the electronic and steric properties of the substituents on the pyridine ring. ox.ac.ukacs.org For 3-fluoropyridine (B146971) derivatives, C-H activation often occurs at the C-2 position due to the directing effect of the fluorine atom. acs.org
Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst. organic-chemistry.orgnih.gov Aryl carbamates can also be used as coupling partners in Suzuki reactions, although this is more challenging. nih.govscispace.com The reaction of this compound or a derivative where the fluorine is replaced by another leaving group (e.g., Br, I) with a boronic acid or ester can introduce a variety of aryl or alkyl groups onto the pyridine ring. researchgate.net The choice of ligand and base is crucial for achieving high yields and preventing side reactions. researchgate.net
Sonogashira Coupling: The Sonogashira coupling enables the formation of a C-C triple bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper co-catalyst. This method could be applied to a halogenated derivative of this compound to introduce alkynyl substituents.
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide or triflate and an amine. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is a powerful tool for synthesizing arylamines and has broad substrate scope. nih.govuwindsor.ca A halogenated derivative of this compound could be coupled with various primary or secondary amines to introduce new amino substituents onto the pyridine ring. nih.govresearchgate.net The development of specialized ligands has enabled the coupling of a wide range of amines under increasingly mild conditions. wikipedia.org
Palladium catalysis is central to many modern cross-coupling strategies for the functionalization of this compound and related structures.
C-N Coupling: The Buchwald-Hartwig amination is the premier method for palladium-catalyzed C-N bond formation. libretexts.orgnih.gov By converting the fluorine at the C-3 position to a more reactive leaving group like bromine or iodine, a wide array of primary and secondary amines can be coupled to the pyridine ring. nih.govresearchgate.net The choice of palladium precursor, ligand, and base is critical for achieving high efficiency, especially with challenging substrates like heteroaryl halides. uwindsor.canih.gov
C-C Coupling: The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction for C-C bond formation. organic-chemistry.orgnih.gov A halogenated derivative of this compound can be reacted with various organoboron reagents to introduce new carbon-based functionalities. The reaction conditions, including the palladium source, ligand, base, and solvent, must be optimized for each specific substrate combination to achieve optimal results. researchgate.net
C-F Coupling: While less common than C-N and C-C coupling, palladium-catalyzed C-F bond formation is an emerging area. These reactions typically involve the coupling of an aryl halide or triflate with a fluoride source. However, the direct functionalization of a C-F bond via palladium catalysis is challenging due to the strength of the C-F bond. ox.ac.ukresearchgate.net More commonly, the fluorine atom in fluorinated aromatics acts as a directing group for C-H activation at an adjacent position. ox.ac.ukacs.org
Interactive Data Table: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Pyridine Scaffolds
| Reaction Type | Pyridine Substrate | Coupling Partner | Catalyst/Ligand | Product | Reference |
|---|---|---|---|---|---|
| Buchwald-Hartwig C-N Coupling | 3-Bromo-2-aminopyridine | Primary/Secondary Amines | Pd-precatalyst/RuPhos or BrettPhos | N3-substituted-2,3-diaminopyridines | nih.gov |
| Suzuki C-C Coupling | 2-Fluoropyridin-3-yltrifluoroborate | 4-Bromobenzonitrile | Pd(OAc)2/SPhos | 3-(4-Cyanophenyl)-2-fluoropyridine | nih.gov |
| Suzuki C-C Coupling | Aryl Carbamate | Arylboronic Acid | NiCl2(PCy3)2 | Biaryl | nih.gov |
Reactions Involving the Carbamate Nitrogen (after deprotection)
The Boc protecting group can be readily removed under acidic conditions, such as with trifluoroacetic acid or aqueous phosphoric acid, to yield the free amine, 3-fluoropyridin-4-amine. nih.govnih.govorganic-chemistry.org This primary amine is a key precursor for a wide array of subsequent functionalizations, including alkylation, acylation, and cyclization reactions.
The direct alkylation of 3-amino-4-halopyridines via reductive amination can be challenging due to the basicity of the pyridine ring nitrogen, which can interfere with the reaction. nih.gov To overcome this, a multi-step sequence involving Boc protection, base-promoted alkylation, and subsequent deprotection has been used, though often with moderate yields. nih.gov A more efficient, single-vessel protocol has been developed that involves the acid-mediated deprotection of the N-Boc group followed by reductive amination. nih.gov This method provides access to a range of N-alkylated 3-amino-4-halopyridines in high purity. nih.gov
Acylation of 3-fluoropyridin-4-amine proceeds more readily. The primary amino group can be acylated using standard reagents like acid chlorides or anhydrides to form the corresponding amides. For example, related 3-aminopyridines have been shown to react efficiently with anhydrides like trifluoroacetic anhydride (B1165640) (TFAA). chemrxiv.org
Table 2: Representative Alkylation and Acylation of 3-Fluoropyridin-4-amine
| Reaction Type | Reagents | Product Class |
|---|---|---|
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Secondary or Tertiary Amine |
| Acylation | Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O) | Amide |
The primary amine of 3-fluoropyridin-4-amine is a versatile nucleophile for the synthesis of various derivatives.
Amides: As mentioned, amides are formed through acylation with a suitable acylating agent.
Ureas: Substituted ureas can be synthesized by reacting 3-fluoropyridin-4-amine with an isocyanate (R-N=C=O). This addition reaction is typically straightforward and provides access to a diverse library of urea (B33335) derivatives. organic-chemistry.org
Thioureas: Analogously, the reaction of 3-fluoropyridin-4-amine with an isothiocyanate (R-N=C=S) yields the corresponding thiourea. mdpi.comresearchgate.net This reaction is well-established for anilines and other aminoheterocycles. For instance, 3-fluoroaniline (B1664137) readily reacts with benzoyl isothiocyanate to form 1-benzoyl-3-(3-fluorophenyl)thiourea. mdpi.com A similar transformation is expected for 3-fluoropyridin-4-amine.
Table 3: Synthesis of Urea and Thiourea Derivatives
| Target Derivative | Reagent | General Structure of Product |
|---|---|---|
| Urea | Isocyanate (R-NCO) | (3-Fluoropyridin-4-yl)-NH-C(O)-NH-R |
| Thiourea | Isothiocyanate (R-NCS) | (3-Fluoropyridin-4-yl)-NH-C(S)-NH-R |
3-Fluoropyridin-4-amine and its derivatives are valuable building blocks for the construction of fused heterocyclic systems, which are prevalent in medicinal chemistry.
One important class of reactions involves the cyclization of N-substituted-3-amino-4-halopyridines to form imidazo[4,5-c]pyridines. nih.gov This transformation utilizes the 3-amino group and the pyridine ring nitrogen (N1) to form the fused imidazole ring.
Furthermore, derivatives of 3-aminopyridines are precursors to 6-azaindoles (pyrrolo[2,3-c]pyridines). A notable example is the [4+1] cyclization of 3-amino-4-methylpyridines with trifluoroacetic anhydride (TFAA). chemrxiv.org In this reaction, the 3-amino group and the adjacent C4-methyl group act as a four-atom component that reacts with a one-carbon electrophile to construct the fused pyrrole (B145914) ring. chemrxiv.org While this specific reaction requires a methyl group at the C4 position, it illustrates a powerful strategy for synthesizing fused systems from appropriately substituted 3-aminopyridines.
Applications of Tert Butyl 3 Fluoropyridin 4 Yl Carbamate As a Synthetic Intermediate
Synthesis of Advanced Fluorinated Pyridine (B92270) Derivatives
The presence of the Boc-protected amine on the 3-fluoropyridine (B146971) core of tert-butyl (3-fluoropyridin-4-yl)carbamate allows for a range of synthetic manipulations, leading to the creation of highly functionalized pyridine derivatives.
Preparation of Substituted 3-Fluoropyridin-4-amines
The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of This compound is crucial for its utility in synthesis. This group allows for the facile preparation of the parent amine, 3-fluoropyridin-4-amine, under acidic conditions. The resulting amine can then undergo a variety of substitution reactions to yield a diverse array of N-substituted 3-fluoropyridin-4-amines.
While direct fluorination of pyridines can be challenging, especially at the meta position, alternative strategies often employ protected amines to facilitate the introduction of fluorine. For instance, in the synthesis of [¹⁸F]3-fluoro-4-aminopyridine, a related compound, Boc-protected 3-bromo-4-aminopyridine, was considered as a precursor for fluorination, highlighting the importance of the protected amine functionality in such transformations. nih.govnih.gov Although this specific attempt was unsuccessful under the tested conditions, it underscores the strategic value of using protected amines in the synthesis of fluorinated pyridines. nih.govnih.govgoogle.com
The deprotected 3-fluoropyridin-4-amine serves as a versatile nucleophile. It can be alkylated, acylated, or used in coupling reactions to introduce a wide range of substituents at the 4-amino position. This versatility is critical in the construction of libraries of compounds for drug discovery, where subtle modifications to the substituents can have a significant impact on biological activity.
Construction of Complex Pyridine-Based Scaffolds
The 3-fluoropyridine unit is a key component in many complex molecular scaffolds, particularly those designed as kinase inhibitors. While direct examples of using This compound to build such scaffolds are not extensively documented in readily available literature, the strategic importance of this building block can be inferred from the synthesis of related compounds.
The synthesis of complex heterocyclic systems often involves multi-step sequences where the pyridine ring is assembled or modified. The presence of both a fluorine atom and a protected amine on the same ring provides two distinct points for synthetic diversification. For example, the fluorine atom can participate in nucleophilic aromatic substitution reactions, while the deprotected amine can be used for amide bond formation or other coupling reactions.
Utility in the Synthesis of N-Heterocyclic Compounds
The pyridine ring of This compound can serve as a precursor to other N-heterocyclic systems, such as pyrrolidines and piperidines, through modification of the pyridine ring itself.
As a Precursor for Pyrrolidine (B122466) and Piperidine (B6355638) Analogues
The catalytic hydrogenation of fluoropyridines is a powerful method for the synthesis of fluorinated piperidines, which are highly sought-after motifs in pharmaceutical chemistry. nih.govacs.org This transformation allows for the conversion of the flat, aromatic pyridine ring into a three-dimensional piperidine scaffold, introducing conformational complexity that can be crucial for biological activity.
A general and robust method for the cis-selective hydrogenation of fluoropyridines using a heterogeneous palladium catalyst has been developed. nih.govacs.org This method demonstrates good yields and high diastereoselectivities, and it has been successfully applied to the synthesis of fluorinated derivatives of known drug compounds. nih.govacs.org While this study does not specifically report the hydrogenation of This compound , the methodology is broadly applicable to a range of fluoropyridines and could likely be adapted for this substrate. The resulting fluorinated piperidine carbamate (B1207046) would be a valuable chiral building block for further synthetic elaboration.
Recent advances have also demonstrated the synthesis of pyrrolidine derivatives through the ring contraction of pyridines, offering another avenue for the transformation of the pyridine core into a different heterocyclic system. organic-chemistry.org
Table 1: Examples of Catalytic Hydrogenation of Fluoropyridines
| Starting Material | Catalyst | Product | Yield | Diastereoselectivity (d.r.) | Reference |
|---|---|---|---|---|---|
| 3-Fluoropyridine | Pd/C | (±)-cis-3-Fluoropiperidine | High | >20:1 | nih.govacs.org |
| 2-Fluoropyridine (B1216828) | Pd/C | (±)-cis-2-Fluoropiperidine | High | >20:1 | nih.govacs.org |
This table presents data for the hydrogenation of related fluoropyridines to illustrate the general applicability of the method.
Introduction of Stereocenters in Downstream Synthesis
The conversion of the planar pyridine ring of This compound into a non-planar piperidine ring inherently creates new stereocenters. The control of the stereochemistry during this transformation is of paramount importance in the synthesis of chiral drugs.
Strategies for the enantioselective synthesis of fluorinated piperidines have been developed. One such approach involves the diastereoselective hydrogenation of a pyridine substituted with a chiral auxiliary. nih.govacs.org For example, an oxazolidine-substituted pyridine can be hydrogenated to the corresponding piperidine with high diastereoselectivity. Subsequent cleavage of the auxiliary provides the enantioenriched fluorinated piperidine. nih.govacs.org
This demonstrates that the fluoropyridine scaffold can be effectively utilized in asymmetric synthesis to generate molecules with well-defined stereochemistry. The resulting chiral fluorinated piperidine carbamates are valuable intermediates for the synthesis of enantiomerically pure pharmaceuticals.
Contribution to the Synthesis of Diverse Organic Molecules
The utility of This compound extends beyond the synthesis of simple heterocyclic derivatives to the construction of a wide range of complex organic molecules with potential biological activity. The strategic placement of the fluorine atom and the protected amine allows this building block to be incorporated into diverse molecular frameworks.
Fluorinated heterocycles are of significant interest in the development of pharmaceuticals and agrochemicals. berkeley.edue-bookshelf.de The introduction of fluorine can modulate a molecule's physicochemical properties, such as its lipophilicity and metabolic stability, leading to improved pharmacokinetic and pharmacodynamic profiles.
Building Blocks for Pharmaceutical Research (General Synthetic Routes)
In the realm of pharmaceutical research, this compound is a key starting material for the synthesis of complex heterocyclic compounds, particularly those investigated as kinase inhibitors. The presence of the fluorine atom and the reactive amino group (protected as a carbamate) on the pyridine ring allows for diverse chemical modifications, which is a crucial aspect of drug discovery.
A significant application of this compound is demonstrated in the synthesis of substituted pyrazolo[1,5-a]pyridine (B1195680) compounds, which have been investigated as Tropomyosin receptor kinase (Trk) inhibitors. googleapis.com Trk inhibitors are a class of targeted therapy drugs that have shown promise in the treatment of various cancers.
A general synthetic route involves the reaction of this compound with an aminating agent, such as O-(2,4-dinitrophenyl)hydroxylamine. This reaction leads to the formation of a pyridinium (B92312) salt intermediate, which can then undergo further cyclization and modification to yield the desired complex heterocyclic core of the potential drug molecule.
Table 1: Example of a Synthetic Route in Pharmaceutical Research
| Reactant 1 | Reactant 2 | Product | Application of Product |
|---|
The fluorinated pyridine moiety is a common feature in many modern pharmaceuticals, as the inclusion of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a drug candidate. The tert-butyl carbamate group serves as a protecting group for the amine, which can be readily removed under acidic conditions to allow for further functionalization.
Intermediates for Agrochemical Development (General Synthetic Routes)
While fluorinated pyridine derivatives and carbamates are classes of compounds with known applications in the agrochemical industry, specific, publicly documented synthetic routes for the development of agrochemicals directly utilizing this compound are not extensively reported in the available scientific literature.
In general, the carbamate functional group is a well-established pharmacophore in a range of pesticides, including insecticides, herbicides, and fungicides. arsdcollege.ac.inyoutube.com The mechanism of action for many carbamate insecticides involves the inhibition of the acetylcholinesterase enzyme. arsdcollege.ac.in
Application in Material Science Research (e.g., Polymers and Coatings)
The application of this compound in material science research, specifically in the context of polymers and coatings, is not a widely documented area. However, the broader class of fluorinated organic compounds is of significant interest in material science due to the unique properties conferred by the carbon-fluorine bond. nih.gov
Fluorinated polymers often exhibit desirable characteristics such as high thermal stability, chemical resistance, and low surface energy, which makes them suitable for a variety of high-performance applications, including specialized coatings and advanced materials. nih.gov Triarylamine derivatives containing carbamate groups have also been explored as building blocks for organic photovoltaic materials. mdpi.com
While the direct incorporation of this compound into polymers or coatings is not prominently featured in the current body of research, its structural components—a fluorinated heterocycle and a reactive carbamate group—suggest potential for its use as a monomer or a modifying agent in the synthesis of novel functional materials. Further research would be needed to explore these potential applications.
Advanced Spectroscopic and Structural Characterization of Tert Butyl 3 Fluoropyridin 4 Yl Carbamate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Detailed ¹H, ¹³C, and ¹⁹F NMR Analysis
A detailed one-dimensional NMR analysis is fundamental for the initial structural confirmation of tert-butyl (3-fluoropyridin-4-yl)carbamate.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the tert-butyl group and the pyridine (B92270) ring. The nine protons of the tert-butyl group would appear as a sharp singlet, typically in the upfield region around 1.5 ppm, due to their chemical equivalence and isolation from other protons. The pyridine ring protons at positions 2, 5, and 6 would resonate in the aromatic region (typically 7.0-8.5 ppm). The fluorine atom at position 3 will cause splitting of the adjacent proton signals (H-2 and H-5) through-bond coupling (J-coupling). The proton at C-2 would likely appear as a doublet of doublets due to coupling with the fluorine atom and the proton at C-6. The proton at C-5 would be coupled to the fluorine atom and the proton at C-6. The proton at C-6 would be coupled to the proton at C-5. A broad singlet corresponding to the N-H proton of the carbamate (B1207046) group is also expected, with a chemical shift that can vary depending on solvent and concentration.
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The tert-butyl group will show two signals: one for the quaternary carbon (around 80-82 ppm) and one for the three equivalent methyl carbons (around 28 ppm). The carbonyl carbon of the carbamate will appear significantly downfield (around 152-155 ppm). The five carbons of the 3-fluoropyridine (B146971) ring will each produce a distinct signal, with their chemical shifts influenced by the nitrogen atom, the fluorine atom, and the carbamate group. Crucially, these carbon signals will exhibit splitting due to coupling with the fluorine atom (¹JCF, ²JCF, ³JCF, etc.), which is a key diagnostic feature. The carbon directly attached to the fluorine (C-3) will show the largest coupling constant (¹JCF).
¹⁹F NMR: The fluorine NMR spectrum is a simple yet powerful tool for confirming the presence and environment of the fluorine atom. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine atom. This signal would be split into a multiplet due to coupling with the neighboring protons on the pyridine ring (H-2 and H-5).
Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Assignment |
| ¹H | ~8.3 | d | ~5 | H-6 |
| ¹H | ~8.2 | d | ~2 | H-2 |
| ¹H | ~7.8 | dd | ~5, ~8 | H-5 |
| ¹H | ~7.5 | br s | - | N-H |
| ¹H | ~1.5 | s | - | -C(CH₃)₃ |
| ¹³C | ~153 | s | - | C=O |
| ¹³C | ~150 (d) | d | ¹JCF ≈ 240-260 | C-3 |
| ¹³C | ~145 (d) | d | ²JCF ≈ 10-20 | C-4 |
| ¹³C | ~140 (d) | d | ⁴JCF ≈ 2-5 | C-6 |
| ¹³C | ~135 (d) | d | ²JCF ≈ 15-25 | C-2 |
| ¹³C | ~125 (d) | d | ³JCF ≈ 5-10 | C-5 |
| ¹³C | ~81 | s | - | -C (CH₃)₃ |
| ¹³C | ~28 | s | - | -C(CH₃ )₃ |
| ¹⁹F | -120 to -140 | m | - | C-F |
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Elucidation
Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the coupled protons on the pyridine ring (H-5 with H-6), confirming their adjacent positions.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This would definitively link each pyridine proton signal (H-2, H-5, H-6) to its corresponding carbon signal (C-2, C-5, C-6) and the methyl protons to the methyl carbons of the tert-butyl group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is invaluable for connecting different parts of the molecule. For instance, HMBC would show correlations from the N-H proton to the carbonyl carbon (C=O) and C-4 of the pyridine ring. Correlations from the tert-butyl protons to the quaternary carbon and the carbonyl carbon would confirm the structure of the carbamate group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional conformation. A NOESY spectrum could show through-space correlations between the N-H proton and the H-5 proton of the pyridine ring, as well as between the H-2 proton and the fluorine atom, helping to establish the preferred orientation of the carbamate group relative to the ring.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry can measure the mass of a molecule with very high accuracy (typically to within 5 ppm). This allows for the unambiguous determination of the elemental formula. For this compound (C₁₀H₁₃FN₂O₂), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated and compared to the experimental value to confirm its composition.
Predicted HRMS Data for this compound
| Formula | Ion | Calculated m/z |
| C₁₀H₁₃FN₂O₂ | [M+H]⁺ | 213.1034 |
| C₁₀H₁₃FN₂O₂ | [M+Na]⁺ | 235.0853 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and inducing fragmentation to study its breakdown pathways. For this compound, the fragmentation is expected to be characteristic of the tert-butoxycarbonyl (Boc) protecting group. Common fragmentation pathways would include:
Loss of isobutylene: A primary fragmentation pathway involves the loss of isobutylene (C₄H₈, 56 Da) from the tert-butyl group, leading to a protonated carbamic acid intermediate, which would then readily lose carbon dioxide.
Loss of the entire Boc group: Cleavage of the N-C bond can result in the loss of the entire tert-butoxycarbonyl group (C₅H₉O₂, 101 Da), yielding the 3-fluoro-4-aminopyridinium ion.
Loss of tert-butanol (B103910): Loss of tert-butanol (C₄H₁₀O, 74 Da) is another possible pathway.
These fragmentation patterns provide definitive structural evidence for the presence and connectivity of the tert-butyl carbamate moiety.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups.
For this compound, the key vibrational modes would include:
N-H Stretch: A characteristic sharp peak around 3300-3400 cm⁻¹ in the IR spectrum corresponding to the stretching of the amine N-H bond.
C-H Stretches: Signals in the 2900-3000 cm⁻¹ region from the aliphatic C-H bonds of the tert-butyl group and in the 3000-3100 cm⁻¹ region for the aromatic C-H bonds of the pyridine ring.
C=O Stretch: A very strong and sharp absorption band around 1700-1725 cm⁻¹ is expected for the carbonyl group of the carbamate. This is often one of the most prominent peaks in the IR spectrum.
N-H Bend: A bending vibration for the N-H group is expected around 1510-1540 cm⁻¹.
C=C and C=N Stretches: Vibrations corresponding to the pyridine ring stretches would appear in the 1400-1600 cm⁻¹ region.
C-F Stretch: A strong absorption band in the region of 1200-1300 cm⁻¹ would be indicative of the C-F bond stretch.
C-O Stretches: The C-O bonds of the carbamate ester would exhibit stretching vibrations in the 1150-1250 cm⁻¹ range.
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyridine ring and the C-C bonds of the tert-butyl group, which may be weak in the IR spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is anticipated to be characterized by absorptions arising from π → π* and n → π* transitions, typical for aromatic heterocyclic systems. The pyridine ring, being an aromatic system, possesses π orbitals that can engage in π → π* transitions, which are generally observed as strong absorption bands. The presence of a fluorine atom and a carbamate group as substituents on the pyridine ring can influence the energy of these transitions, potentially causing shifts in the absorption maxima (λmax) to longer or shorter wavelengths (bathochromic or hypsochromic shifts, respectively).
The non-bonding electrons on the nitrogen atom of the pyridine ring and the oxygen and nitrogen atoms of the carbamate group can participate in n → π* transitions. These transitions are typically of lower intensity compared to π → π* transitions and are often observed as shoulders or weak bands at longer wavelengths. The solvent environment can also play a significant role in the position and intensity of these absorption bands.
Interactive Data Table: Hypothetical UV-Vis Absorption Data for this compound in Methanol
| Transition Type | Expected λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent |
| π → π | ~ 260 - 280 | ~ 5,000 - 15,000 | Methanol |
| n → π | ~ 300 - 320 | ~ 100 - 1,000 | Methanol |
Note: The data in this table is illustrative and based on typical values for analogous compounds, not on direct experimental measurement for this compound.
X-ray Crystallography (if applicable to solid-state structures or co-crystals)
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, offering insights into bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound has not been reported in the surveyed literature, an analysis of related structures, such as co-crystals of 4-aminopyridine, allows for a predictive discussion of its likely solid-state characteristics.
Furthermore, the planar pyridine ring is expected to facilitate π–π stacking interactions between adjacent molecules, contributing to the stability of the crystal structure. The fluorine substituent may also participate in weaker C—H⋯F or other non-covalent interactions. The bulky tert-butyl group will likely play a significant role in the steric packing of the molecules.
Below is a hypothetical data table outlining the kind of crystallographic information that would be obtained from an X-ray diffraction study of a suitable single crystal of this compound.
Interactive Data Table: Hypothetical Crystallographic Data for this compound
| Parameter | Illustrative Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~ 10.5 |
| b (Å) | ~ 8.2 |
| c (Å) | ~ 15.1 |
| β (°) | ~ 95.0 |
| Volume (ų) | ~ 1300 |
| Z | 4 |
| Density (calculated, g/cm³) | ~ 1.3 |
| Hydrogen Bond Interactions | N-H···O, C-H···F |
| π–π Stacking Distance (Å) | ~ 3.5 - 3.8 |
Note: The data in this table is for illustrative purposes and represents typical values for similar organic molecules. It is not based on an experimental crystal structure of this compound.
Computational and Theoretical Studies of Tert Butyl 3 Fluoropyridin 4 Yl Carbamate
Molecular Modeling and Conformational Analysis
Molecular modeling of tert-butyl (3-fluoropyridin-4-yl)carbamate is crucial for understanding its three-dimensional structure and the spatial arrangement of its functional groups. The conformational flexibility of this molecule is primarily dictated by the rotation around the C4-N bond of the pyridine (B92270) ring and the bonds within the tert-butyl carbamate (B1207046) group.
The bulky tert-butyl group imposes significant steric hindrance, which largely governs the preferred conformations. The amide bond of the carbamate group is known to have a lower rotational barrier compared to typical amides due to electronic contributions from the adjacent oxygen atom. drugbank.com However, it generally adopts a planar or near-planar geometry. Molecular mechanics and semi-empirical methods can be employed to perform a conformational search and identify low-energy structures. It is anticipated that the most stable conformer will position the bulky tert-butyl group to minimize steric clashes with the pyridine ring and the adjacent fluorine atom. In related structures, such as 1,4-di-tert-butylcyclohexane, conformations that place the tert-butyl groups in equatorial-like positions to reduce steric strain are favored. bldpharm.comepa.gov
Quantum Chemical Calculations (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a higher level of theory to investigate the electronic properties of this compound.
The electronic structure is heavily influenced by the substituents on the pyridine ring. The nitrogen atom in the pyridine ring and the fluorine atom at the 3-position are both highly electronegative and act as electron-withdrawing groups, polarizing the ring. broadpharm.com Conversely, the carbamate group, specifically the nitrogen atom, can donate electron density to the ring through resonance, although this effect is modulated by the electron-withdrawing carbonyl group.
DFT calculations can quantify these effects, predicting sites of electrophilic and nucleophilic attack. The fluorine atom is expected to make the adjacent carbon atoms more electron-deficient. This electronic information is vital for predicting the molecule's reactivity in various chemical reactions. For instance, the electron-deficient nature of the fluoropyridine ring suggests a susceptibility to nucleophilic aromatic substitution (SNAr) reactions, a common reaction for this class of compounds.
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals indicate the molecule's ability to donate and accept electrons.
For this compound, the HOMO is expected to be localized primarily on the electron-rich parts of the molecule, likely involving the pyridine ring and the nitrogen atom of the carbamate group. The LUMO, on the other hand, will likely be distributed over the electron-deficient pyridine ring, particularly the carbon atoms bearing the fluorine and adjacent to the ring nitrogen. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical stability and reactivity of the molecule; a smaller gap generally implies higher reactivity. In fluorinated aromatic systems, the fluorine substitution tends to lower the HOMO energy and raise the LUMO energy, increasing the HOMO-LUMO gap and thus the stability of the molecule. broadpharm.com
Table 1: Predicted Frontier Molecular Orbital Properties
| Property | Predicted Value/Description |
| HOMO Energy | Relatively low due to electronegative F and pyridine N |
| LUMO Energy | Relatively low, indicating susceptibility to nucleophilic attack |
| HOMO-LUMO Gap | Moderate, suggesting reasonable kinetic stability |
| HOMO Distribution | Likely localized on the pyridine ring and carbamate nitrogen |
| LUMO Distribution | Primarily distributed across the fluorinated pyridine ring |
Note: These are generalized predictions based on the functional groups present.
Calculations of the charge distribution and molecular electrostatic potential (MEP) provide a visual representation of the electron density around the molecule. The MEP map highlights regions of positive and negative electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively.
For this compound, the MEP would likely show a negative potential (red/yellow) around the carbonyl oxygen of the carbamate and the nitrogen of the pyridine ring, indicating these are sites prone to electrophilic attack or hydrogen bond acceptance. A positive potential (blue) would be expected around the hydrogen atom of the N-H group, making it a potential hydrogen bond donor site. The carbon atom attached to the fluorine will likely exhibit a localized region of positive potential, further supporting its susceptibility to nucleophilic attack.
Prediction of Physico-Chemical Parameters (e.g., TPSA, LogP, H-bond acceptors/donors)
Physico-chemical parameters are essential for predicting the pharmacokinetic properties of a molecule, such as absorption and distribution. These can be reliably estimated using computational methods.
The Topological Polar Surface Area (TPSA) is the sum of the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule and is a good predictor of drug permeability through membranes. Molecules with lower TPSA values tend to be more permeable.
The LogP (logarithm of the partition coefficient between octanol (B41247) and water) is a measure of the lipophilicity of a compound. It influences solubility, absorption, and membrane permeation.
Hydrogen bond donors and acceptors are critical for molecular recognition and binding to biological targets.
Table 2: Predicted Physico-Chemical Properties
| Parameter | Predicted Value | Significance |
| TPSA (Ų) | ~50-60 | Suggests good potential for cell membrane permeability. |
| LogP | ~2.0-2.5 | Indicates a balance between hydrophilicity and lipophilicity. |
| H-bond Donors | 1 (the N-H group) | Can participate in hydrogen bonding interactions. |
| H-bond Acceptors | 3 (the two carbamate oxygens and the pyridine nitrogen) | Multiple sites for hydrogen bonding. |
Note: These values are estimates based on the molecular structure and data from similar compounds.
Simulations of Reaction Mechanisms and Transition States
Computational simulations can elucidate the pathways of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, several reactions are of interest.
One important reaction is the hydrolysis of the carbamate group , which can proceed via different mechanisms depending on the conditions. Under acidic conditions, the Boc group is readily cleaved. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation to form a carbamic acid, which then decarboxylates to the free amine. Computational studies can model this process to determine the energy barriers of each step.
Another key reaction is nucleophilic aromatic substitution (SNAr) on the fluoropyridine ring. The fluorine atom can be displaced by a variety of nucleophiles. The reaction typically proceeds through a Meisenheimer complex, a high-energy intermediate. DFT calculations can be used to model the transition states leading to and from this intermediate, providing insights into the reaction kinetics and regioselectivity. Studies on similar systems show that fluoropyridines are generally more reactive towards SNAr than their chloro-analogs.
Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are pivotal computational techniques for exploring the interaction between a small molecule (ligand), like this compound, and a macromolecular target, typically a protein. These methods are instrumental in drug discovery and molecular biology for predicting the binding affinity and mode of a ligand to a protein's active or allosteric site. This understanding is crucial for the conceptualization of binding motifs.
As of the latest available data, specific peer-reviewed research detailing docking and molecular dynamics simulations for this compound to elucidate its binding motifs with a particular protein target has not been publicly documented. However, a conceptual overview of how such studies would be conducted for this molecule is presented below.
Conceptual Framework for Docking Studies:
A molecular docking study of this compound would commence with the three-dimensional structures of both the ligand and a selected protein target. The objective would be to predict the preferred orientation of the ligand when bound to the protein.
The process would involve:
Preparation of the Ligand and Protein: The 3D structure of this compound would be generated and optimized to its lowest energy conformation. The target protein structure, typically obtained from the Protein Data Bank (PDB), would be prepared by adding hydrogen atoms, assigning charges, and defining the binding pocket.
Docking Algorithm: A docking program would then systematically sample a large number of orientations and conformations of the ligand within the protein's binding site.
Scoring Function: Each generated pose would be evaluated using a scoring function that estimates the binding affinity, typically in kcal/mol. The scores are based on the intermolecular interactions such as hydrogen bonds, van der Waals forces, and electrostatic interactions.
For this compound, key interacting moieties would likely include:
The fluorine atom on the pyridinyl ring, which could participate in halogen bonding or other electrostatic interactions.
The carbamate group, with its potential for hydrogen bond donation (N-H) and acceptance (C=O).
The pyridinyl nitrogen, which can act as a hydrogen bond acceptor.
The lipophilic tert-butyl group, which could engage in hydrophobic interactions.
The results of a docking study would be presented in a table format, as conceptually illustrated below.
Conceptual Docking Results Table
| Parameter | Value |
| Binding Affinity (kcal/mol) | Hypothetical Value |
| Hydrogen Bond Interactions | Residue Name(s) and Atom(s) |
| Hydrophobic Interactions | Residue Name(s) and Atom(s) |
| Other Interactions (e.g., Halogen Bonds) | Residue Name(s) and Atom(s) |
Conceptual Framework for Molecular Dynamics Simulations:
Following a promising docking result, molecular dynamics simulations would be employed to study the dynamic behavior of the ligand-protein complex over time. This provides a more realistic representation of the binding stability and the specific interactions in a simulated physiological environment.
The simulation would involve:
System Setup: The docked complex would be placed in a simulation box filled with water molecules and ions to mimic a cellular environment.
Simulation Run: The system's trajectory would be calculated by integrating Newton's laws of motion for all atoms, typically over a timescale of nanoseconds to microseconds.
Analysis: The resulting trajectory would be analyzed to assess the stability of the binding pose, the persistence of key interactions, and the conformational changes in both the ligand and the protein.
Analysis of an MD simulation for a this compound-protein complex would focus on metrics like Root Mean Square Deviation (RMSD) to assess stability and the time-evolution of specific intermolecular contacts.
Analytical Methodologies for Purity Assessment and Reaction Monitoring
Chromatographic Techniques
Chromatographic methods are fundamental to the separation and analysis of tert-Butyl (3-fluoropyridin-4-yl)carbamate from reaction mixtures and for the determination of its purity. High-performance liquid chromatography (HPLC), gas chromatography (GC), and thin-layer chromatography (TLC) are routinely utilized.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment and quantification of this compound. Reversed-phase HPLC is commonly the method of choice, leveraging a non-polar stationary phase and a polar mobile phase to achieve separation. The purity of the compound is determined by integrating the peak area of the analyte and any impurities, while quantification is accomplished by comparing the peak area to that of a certified reference standard.
A typical HPLC method for the analysis of a related compound, 3-tert-butyl-4-hydroxyanisole (BHA), utilizes a C18 column with a mobile phase consisting of acetonitrile and water, often with an acid additive like sulfuric acid to improve peak shape sielc.com. UV detection is suitable for this compound due to the presence of the pyridine (B92270) ring, which is a chromophore.
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
Gas Chromatography (GC) is particularly useful for monitoring the presence of volatile intermediates and starting materials in the synthesis of this compound. Given the compound's molecular weight and potential for thermal degradation of the tert-butoxycarbonyl (Boc) protecting group, careful method development is necessary. Derivatization may sometimes be employed for compounds with polar functional groups to increase their volatility and thermal stability tcichemicals.com. A flame ionization detector (FID) is commonly used for its general applicability to organic compounds.
The progress of the reaction can be monitored by observing the disappearance of starting materials and the appearance of the product peak over time.
| Parameter | Condition |
|---|---|
| Column | Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium or Nitrogen |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp. 100 °C, ramp to 280 °C at 10 °C/min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
Thin-Layer Chromatography (TLC) is an indispensable tool for the rapid and qualitative monitoring of reaction progress in the synthesis of this compound. Its simplicity, speed, and low cost make it ideal for quickly assessing the presence of starting materials, intermediates, and the final product. A suitable solvent system is chosen to achieve good separation between the spots corresponding to different components of the reaction mixture. Visualization is typically achieved under UV light, which illuminates the pyridine-containing compounds. The retention factor (Rf) value is a key parameter for identifying the components.
For purification via column chromatography, TLC is used to identify the fractions containing the desired product mdpi.com.
| Parameter | Condition |
|---|---|
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Ethyl acetate (B1210297)/Hexane (B92381) mixture (e.g., 30:70 v/v) |
| Visualization | UV lamp (254 nm) |
| Characteristic | Distinct Rf values for starting material and product |
Coupled Techniques
Coupled or hyphenated techniques, which combine a separation method with a spectroscopic detection method, provide a powerful approach for the analysis of this compound. These techniques offer both high-resolution separation and structural identification capabilities.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique that combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. It is invaluable for the confirmation of the molecular weight of this compound and for the identification of impurities and byproducts, even at trace levels. Electrospray ionization (ESI) is a common ionization technique for this type of analysis. The resulting mass spectrum provides the mass-to-charge ratio (m/z) of the parent ion, confirming the compound's identity.
In the analysis of related t-Boc substituted compounds, product ions are often formed by the loss of isobutylene (C4H8) and the subsequent loss of carbon dioxide (CO2) under electrospray ionization collision-induced dissociation (ESI-CID) conditions doaj.org.
| Parameter | Condition |
|---|---|
| LC System | UHPLC/HPLC with conditions similar to HPLC |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap |
| Scan Range | m/z 50-500 |
| Expected Ion | [M+H]+ |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. This technique is instrumental in identifying volatile and semi-volatile impurities, starting materials, and potential side products in the synthesis of this compound. The electron ionization (EI) mode in MS provides a reproducible fragmentation pattern that serves as a "fingerprint" for the compound, allowing for its identification by comparison with spectral libraries or through interpretation of the fragmentation.
For t-Boc protected compounds, characteristic fragment ions under EI mode often include the tert-butyl cation (C4H9+) and fragments corresponding to the loss of isobutylene ([M−C4H8]+) and the entire Boc group ([M−C5H8O2]+) doaj.org.
| Parameter | Condition |
|---|---|
| GC System | GC with conditions similar to standalone GC |
| Ionization Source | Electron Ionization (EI), 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | m/z 40-400 |
| Expected Fragments | Ions related to the loss of the Boc group |
Quality Control and Assay Development in Academic Synthesis
In the context of academic synthesis, robust quality control (QC) and effective assay development are paramount to ensure the reliability and reproducibility of research findings. While academic labs may not operate under the stringent Good Manufacturing Practices (GMP) of the pharmaceutical industry, the principles of QC are nonetheless critical for producing high-quality compounds like this compound.
The primary goal of quality control in an academic setting is to confirm the identity and purity of the synthesized compound. This involves a multi-faceted analytical approach to characterize the molecule thoroughly and to identify and quantify any impurities. For a novel or intermediate compound like this compound, this process begins with the careful selection and characterization of starting materials.
Assay development in an academic lab focuses on creating reliable methods to assess the purity and concentration of the synthesized compound. UPLC, as detailed in the previous section, is a cornerstone of this process. The development of a UPLC assay would involve optimizing the chromatographic conditions to achieve baseline separation of the target compound from all known and potential impurities. Method validation, although less formal than in an industrial setting, would still involve assessing parameters like specificity, linearity, and precision to ensure the assay is fit for its purpose.
A comprehensive quality control workflow for the academic synthesis of this compound would include a series of analytical checks at different stages of the process.
The following interactive table outlines a typical quality control and assay development plan for the academic synthesis of this compound.
| Stage | Analytical Technique(s) | Purpose | Acceptance Criteria |
| Starting Materials | NMR, IR, Melting Point | Confirmation of identity and purity of 4-amino-3-fluoropyridine and di-tert-butyl dicarbonate (B1257347). | Spectra consistent with known standards; melting point within the expected range. |
| In-Process Control | UPLC, TLC | Monitoring the progress of the reaction to determine the optimal reaction time and to identify the formation of any major by-products. | Disappearance of starting materials and formation of the main product peak. |
| Crude Product | UPLC, LC-MS | Preliminary assessment of purity and confirmation of the molecular weight of the desired product. | Presence of the expected molecular ion peak; estimation of purity to guide the purification strategy. |
| Purified Product | UPLC, ¹H NMR, ¹³C NMR, MS, Elemental Analysis | Comprehensive characterization to confirm the structure and to determine the final purity of the compound. | Purity ≥ 95% by UPLC; NMR and MS data consistent with the proposed structure; elemental analysis within ±0.4% of the theoretical values. |
| Assay Development | UPLC | Development of a quantitative method to determine the precise purity of the final compound. | A validated UPLC method with established linearity, precision, and accuracy for the quantification of this compound. |
By implementing such a systematic approach to quality control and assay development, academic researchers can ensure the integrity of their synthetic work and provide well-characterized compounds for subsequent studies. This rigorous analytical characterization is crucial for the validity of any biological or chemical data generated using the synthesized this compound.
Future Research Directions and Perspectives
Development of Novel Synthetic Strategies for tert-Butyl (3-fluoropyridin-4-yl)carbamate
The synthesis of functionalized pyridines remains a topic of significant interest in organic chemistry. beilstein-journals.orgnih.gov While established methods for the preparation of this compound exist, future research will likely focus on the development of more efficient, sustainable, and cost-effective synthetic routes. One promising avenue is the exploration of late-stage C-H functionalization, which could provide a more direct and atom-economical approach to the introduction of the fluorine and carbamate (B1207046) moieties onto a pre-existing pyridine (B92270) ring. researchgate.net
Furthermore, advancements in catalytic methods, such as palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, could be further optimized for the synthesis of this compound. organic-chemistry.org Research into novel catalyst systems with higher turnover numbers and broader functional group tolerance will be crucial. organic-chemistry.org The development of transition-metal-free synthetic strategies is another emerging area that could offer milder reaction conditions and avoid potential metal contamination in the final product. beilstein-journals.org
The protection of aminopyridines with the tert-butoxycarbonyl (Boc) group is a standard procedure, and research into more efficient and selective protection methods, potentially under milder conditions or with recyclable reagents, will continue to be relevant. acs.orgmdpi.com
Exploration of New Chemical Transformations of the Fluoropyridyl Carbamate Scaffold
The reactivity of this compound offers a rich landscape for the development of novel chemical transformations. The Boc-protected amino group is stable under many conditions but can be readily deprotected under acidic conditions to liberate the free amine, which can then participate in a wide range of reactions. researchgate.net
A documented transformation involves the reaction of this compound with O-(2,4-dinitrophenyl)hydroxylamine. In this reaction, the nitrogen of the pyridine ring acts as a nucleophile to displace the dinitrophenoxy group, leading to the formation of a 1-amino-4-((tert-butoxycarbonyl)amino)-3-fluoropyridin-1-ium salt. nih.gov This transformation highlights the potential for the pyridine nitrogen to participate in nucleophilic attack, opening avenues for the synthesis of various pyridinium (B92312) derivatives.
Future research will likely explore a broader range of electrophilic partners to react with the pyridine nitrogen, as well as reactions at other positions of the pyridine ring. The fluorine atom can influence the regioselectivity of electrophilic aromatic substitution and nucleophilic aromatic substitution (SNAr) reactions. bohrium.comnih.gov For instance, SNAr reactions at the 2- or 6-position of the pyridine ring could be explored by introducing suitable leaving groups. The development of methods for the selective functionalization of the C-2, C-5, and C-6 positions of the this compound scaffold would significantly enhance its synthetic utility.
Catalytic Asymmetric Synthesis of Chiral this compound Derivatives
The development of chiral derivatives of this compound is a promising area for future research, with significant implications for the synthesis of enantiomerically pure pharmaceuticals. While there is extensive research on the use of chiral pyridine-containing ligands in asymmetric catalysis, the direct asymmetric synthesis of chiral derivatives of this specific carbamate is less explored. bohrium.comfigshare.com
Future efforts could focus on the development of catalytic asymmetric methods to introduce chirality into the molecule. This could involve the enantioselective functionalization of the pyridine ring, for example, through asymmetric C-H activation or dearomatization reactions. Another approach could be the development of chiral derivatives by reacting the deprotected amino group with chiral reagents.
The synthesis of chiral pyridine-oxazoline and other P,N-ligands has been a fruitful area of research, and similar strategies could be adapted to create chiral ligands derived from the this compound scaffold. nih.gov These new chiral ligands could then be applied in a variety of asymmetric transformations.
Integration into Flow Chemistry and Automated Synthesis Platforms
The integration of the synthesis and derivatization of this compound into flow chemistry and automated synthesis platforms represents a significant step towards more efficient, safer, and scalable production. Flow chemistry offers numerous advantages over traditional batch synthesis, including improved reaction control, enhanced safety when handling hazardous reagents, and the potential for higher yields and purities. beilstein-journals.org
The synthesis of carbamates has been successfully demonstrated in continuous flow systems, often involving the Curtius rearrangement or the use of carbon dioxide as a C1 source. beilstein-journals.orgacs.orgfigshare.com These methodologies could be adapted for the continuous production of this compound. The synthesis of pyridine derivatives has also been explored in flow, including multicomponent reactions and direct synthesis from amides, which could provide inspiration for novel flow-based routes to the target molecule. organic-chemistry.orgbohrium.com
Automated synthesis platforms, which combine robotics with flow chemistry, could be employed for the rapid optimization of reaction conditions and the generation of libraries of derivatives of this compound for high-throughput screening in drug discovery.
Expansion of its Role in the Synthesis of Diverse Heterocyclic Systems
This compound is a valuable precursor for the synthesis of more complex heterocyclic systems. The presence of multiple reaction sites—the pyridine ring, the fluorine atom, and the protected amino group—allows for a variety of annulation and cyclization strategies.
A key application of this compound is in the synthesis of pyrazolo[1,5-a]pyridine (B1195680) derivatives. The reaction with O-(2,4-dinitrophenyl)hydroxylamine generates a pyridinium ylide intermediate which can then undergo cycloaddition reactions to form the fused pyrazole (B372694) ring system. nih.gov These pyrazolo[1,5-a]pyridines are of interest as potential therapeutic agents. nih.gov
Future research is expected to expand the scope of this chemistry to access a wider range of fused heterocyclic systems. For example, by choosing different reagents to react with the pyridine nitrogen, it may be possible to generate intermediates for the synthesis of triazolo[1,5-a]pyridines, imidazo[1,2-a]pyridines, and other medicinally relevant scaffolds. The strategic manipulation of the fluorine and carbamate functionalities will be key to directing these transformations and achieving molecular diversity.
Computational Chemistry for Rational Design of Reactions and Derivatives
Computational chemistry is poised to play an increasingly important role in guiding future research on this compound. Density Functional Theory (DFT) and other computational methods can be used to predict the reactivity of the molecule, elucidate reaction mechanisms, and rationalize the regioselectivity of its transformations.
For instance, computational studies can help to understand the influence of the fluorine atom and the Boc-protected amino group on the electronic properties of the pyridine ring, thereby predicting the most likely sites for electrophilic and nucleophilic attack. This knowledge can be used to rationally design new synthetic strategies and to optimize existing ones.
Furthermore, computational modeling can be employed in the design of novel derivatives of this compound with specific biological activities. By simulating the interaction of these derivatives with target proteins, it is possible to predict their binding affinity and to guide the synthesis of the most promising candidates. This in silico approach can significantly accelerate the drug discovery process by reducing the need for extensive and costly experimental screening.
Q & A
Q. What computational tools predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?
- Methodological Answer : DFT calculations (Gaussian 16) model charge distribution on the pyridine ring, identifying C-4 as the most electrophilic site. Fukui indices guide predictions of regioselectivity when substituting fluorine with amines or thiols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
